molecular formula C10H13Cl2N3 B1463656 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride CAS No. 1092381-05-9

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

Cat. No. B1463656
CAS RN: 1092381-05-9
M. Wt: 246.13 g/mol
InChI Key: BSZJVDKZQVQCOZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride, commonly known as CMPI, is a synthetic compound with a wide range of applications in the field of scientific research and laboratory experiments. CMPI is a versatile compound that has been used for many different purposes, ranging from drug development to cell biology. CMPI has a unique structure that makes it ideal for a variety of research applications.

Scientific Research Applications

CMPI has been used in a variety of scientific research applications, including drug development, cell biology, and biochemistry. CMPI has been used as a model compound to study the structure-activity relationships of imidazopyridine derivatives. In addition, CMPI has been used to study the effects of various biological compounds on the cell membrane. CMPI has also been used to study the effects of various enzymes on the structure of proteins. Finally, CMPI has been used to study the effects of various drugs on the biochemical and physiological processes of cells.

Mechanism of Action

CMPI works by binding to the amino acid side chains of proteins, resulting in a conformational change in the protein structure. This conformational change can affect the function of the protein, leading to changes in the biochemical and physiological processes of the cell. For example, CMPI can affect the activity of enzymes, leading to changes in the metabolism of cells. In addition, CMPI can affect the structure of the cell membrane, leading to changes in the transport of molecules across the membrane.
Biochemical and Physiological Effects
CMPI has been shown to have a variety of biochemical and physiological effects. CMPI has been shown to affect the activity of enzymes, leading to changes in the metabolism of cells. In addition, CMPI has been shown to affect the structure of the cell membrane, leading to changes in the transport of molecules across the membrane. Finally, CMPI has been shown to affect the expression of genes, leading to changes in the expression of proteins.

Advantages and Limitations for Lab Experiments

The use of CMPI in laboratory experiments has several advantages. CMPI is a highly versatile compound, making it suitable for a variety of research applications. In addition, CMPI is relatively inexpensive and easy to synthesize, making it ideal for use in laboratory experiments. However, there are also some limitations to the use of CMPI in laboratory experiments. CMPI is a relatively large molecule, making it difficult to use in certain types of experiments. In addition, CMPI is not very stable in certain conditions, making it difficult to store and use in certain types of experiments.

Future Directions

There are several potential future directions for the use of CMPI in scientific research. CMPI could be used to study the effects of various drugs on the biochemical and physiological processes of cells. In addition, CMPI could be used to study the effects of various enzymes on the structure of proteins. Finally, CMPI could be used to study the effects of various biological compounds on the cell membrane.

properties

IUPAC Name

2-(chloromethyl)-1-propylimidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.ClH/c1-2-5-14-9-3-4-12-7-8(9)13-10(14)6-11;/h3-4,7H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZJVDKZQVQCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=NC=C2)N=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673875
Record name 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

CAS RN

1092381-05-9
Record name 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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